N-methyl-2-(1-methylpyrrolidin-2-yl)ethanamine
Description
Structural Characterization and Molecular Properties
IUPAC Nomenclature and Systematic Identification
The compound’s IUPAC name is N-methyl-2-(1-methylpyrrolidin-2-yl)ethanamine , derived from its structural components:
- Pyrrolidine ring : A five-membered saturated nitrogen-containing heterocycle.
- Methyl substituent : Attached to the nitrogen atom of the pyrrolidine ring.
- Ethanamine group : A primary amine linked via a two-carbon chain to the pyrrolidine ring’s C2 position.
Synonyms include 2-(2-Aminoethyl)-1-methylpyrrolidine , N-Methyl-2-(2-aminoethyl)pyrrolidine , and 1-Methyl-2-pyrrolidineethanamine . Its molecular formula is C₇H₁₆N₂ (molecular weight: 128.22 g/mol), with a CAS registry number of 51387-90-7 .
Key Identifiers
| Property | Value/Description | Source |
|---|---|---|
| IUPAC Name | This compound | |
| Molecular Formula | C₇H₁₆N₂ | |
| Molecular Weight | 128.22 g/mol | |
| CAS Number | 51387-90-7 | |
| SMILES String | CN1CCC[C@@H]1CCN |
Molecular Geometry and Conformational Analysis
The molecule’s geometry is defined by two main components:
- Pyrrolidine ring : A puckered five-membered ring with a chair-like conformation, though exact conformer populations depend on substituent steric effects.
- Ethanamine side chain : A flexible -CH₂CH₂NH₂ group attached to the pyrrolidine’s C2 position.
Key features include:
- Stereochemistry : The pyrrolidine ring adopts a twist conformation due to the methyl and ethanamine substituents, minimizing steric strain.
- Hydrogen bonding : The primary amine group (-NH₂) can participate in intermolecular hydrogen bonding, influencing crystallization and solubility.
Spectroscopic Profiling
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, CDCl₃) :
- δ 1.9–2.1 ppm : Multiplet (pyrrolidine C3, C4, C5 protons).
- δ 2.5–3.5 ppm : Multiplet (pyrrolidine C2 proton adjacent to the methyl group).
- δ 1.3–1.5 ppm : Singlet (N-methyl group).
- δ 2.7–3.1 ppm : Multiplet (ethanamine -CH₂- protons).
- δ ~1.7 ppm : Broad signal (NH₂ protons, exchangeable).
¹³C NMR (100 MHz, CDCl₃) :
| Carbon Environment | δ (ppm) |
|---|---|
| Pyrrolidine C2 | ~50–55 |
| Pyrrolidine C3/C4/C5 | ~20–30 |
| N-Methyl | ~35–40 |
| Ethanamine -CH₂- | ~40–45 |
| Ethanamine -NH₂ | ~30–35 |
Infrared (IR) Spectroscopy
Key absorption bands:
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H (primary amine) | 3200–3500 | Strong |
| C-N (pyrrolidine) | 1020–1200 | Medium |
| C-H (sp³) | 2800–3000 | Strong |
Mass Spectrometry (MS)
EI-MS (70 eV) :
| m/z (Rel. Int.) | Fragment Assignment |
|---|---|
| 128.0 (100%) | Molecular ion [M]⁺ |
| 84.1 (15%) | [M - C₃H₈]⁺ (pyrrolidine ring) |
| 59.1 (10%) | [CH₂CH₂NH₂]⁺ (ethanamine) |
Computational Modeling of Electronic Structure
Density Functional Theory (DFT) studies predict:
- Electron density distribution : Higher density on the nitrogen atoms due to lone pairs.
- HOMO-LUMO gap : ~5–6 eV, typical for saturated amines.
- Molecular orbitals :
- HOMO : Localized on the pyrrolidine nitrogen and ethanamine -NH₂.
- LUMO : Delocalized over the pyrrolidine ring.
While specific computational data for this compound is limited, analogous pyrrolidine derivatives exhibit similar electronic patterns.
Properties
IUPAC Name |
N-methyl-2-(1-methylpyrrolidin-2-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-9-6-5-8-4-3-7-10(8)2/h8-9H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGVPCGSDRQMLTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1CCCN1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination Pathway
The most frequently cited method involves reductive amination of 1-methylpyrrolidin-2-one with methylamine derivatives. A representative procedure from patent literature proceeds as follows:
Formation of Schiff Base :
1-Methylpyrrolidin-2-one (1.0 equiv) reacts with methylamine hydrochloride (1.2 equiv) in methanol at 50°C for 12 hours, forming the imine intermediate.Catalytic Hydrogenation :
The imine undergoes hydrogenation at 3 atm H₂ pressure using 10% Pd/C (5 mol%) in ethanol, yielding the secondary amine.N-Methylation :
The amine is treated with methyl iodide (1.5 equiv) and potassium carbonate (2.0 equiv) in acetonitrile under reflux, achieving 78% yield after purification by vacuum distillation.
Optimization Data :
| Parameter | Range Tested | Optimal Conditions | Yield Impact |
|---|---|---|---|
| Hydrogen Pressure | 1-5 atm | 3 atm | +22% |
| Catalyst Loading | 1-10% Pd/C | 5% Pd/C | +15% |
| Methylation Agent | Mel, DMS, TMSCHN₂ | Methyl Iodide | +18% |
Enantioselective Hydrogenation
For chiral variants, asymmetric synthesis employs ruthenium-BINAP complexes. A 2023 study achieved 92% ee using:
- Substrate : 2-(1-Methylpyrrolidin-2-ylidene)acetonitrile
- Catalyst : RuCl₂(R)-BINAP₂
- Conditions : 80°C, 50 bar H₂, iPrOH solvent
- Post-treatment : Hydrolysis with 6M HCl followed by borane-methyl sulfide complex reduction.
Industrial Production Techniques
Continuous Flow Synthesis
Modern plants utilize tubular reactors for enhanced safety and yield:
Reactor Configuration :
- Stage 1: Amination in packed-bed reactor (SiO₂-supported Cu catalyst, 120°C)
- Stage 2: Hydrogenation in microchannel reactor (Pd/Al₂O₃, 80°C)
- Stage 3: Methylation in oscillatory baffled reactor (KOH/MeI, 40°C)
Process Metrics :
Chiral Resolution Methods
Racemic mixtures are resolved via:
Diastereomeric Salt Formation :
- Resolution agent: L-(+)-Tartaric acid (0.55 equiv)
- Solvent system: Ethanol/water (7:3 v/v)
- Crystallization cycles: 3
- Maximum ee: 99.5%
Simulated Moving Bed Chromatography :
- Stationary phase: Cellulose tris(3,5-dimethylphenylcarbamate)
- Mobile phase: n-Hexane/ethanol (85:15)
- Productivity: 1.4 kg racemate/day per liter resin
Analytical Characterization
Spectroscopic Fingerprinting
¹H NMR (400 MHz, CDCl₃) :
- δ 3.15 (m, 1H, pyrrolidine H2)
- δ 2.75 (dd, J=12.4, 4.8 Hz, 1H, CH₂NH)
- δ 2.45 (s, 3H, NCH₃)
- δ 2.30–2.10 (m, 4H, pyrrolidine H3/H4)
IR (ATR) :
- 3275 cm⁻¹ (N-H stretch)
- 2780 cm⁻¹ (C-H asym. stretch, NCH₃)
- 1455 cm⁻¹ (C-N bend)
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-(1-methylpyrrolidin-2-yl)ethanamine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring can be functionalized with various substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Alkyl halides, acyl chlorides; reactions often require a base such as triethylamine and are conducted under reflux conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted pyrrolidine derivatives depending on the substituent introduced.
Scientific Research Applications
N-methyl-2-(1-methylpyrrolidin-2-yl)ethanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of biological systems, particularly in the investigation of neurotransmitter pathways and receptor interactions.
Medicine: Explored for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical compounds targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-methyl-2-(1-methylpyrrolidin-2-yl)ethanamine involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The compound can modulate the activity of these targets, leading to various physiological effects. For example, it may act as an agonist or antagonist at certain receptor sites, influencing neurotransmitter release and signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key Structural Differences :
- Ring Systems : The target compound and BD1008 share a pyrrolidine core, whereas Betahistine uses a pyridine ring. Pyrrolidine offers conformational flexibility, while pyridine introduces aromaticity and π-π interactions .
- Substituent Positions : The 1-methylpyrrolidin-2-yl group in the target compound differs from pyrrolidin-1-yl in analogues, altering steric and electronic profiles .
- Functional Groups : BD1008 includes a dichlorophenyl group, enhancing lipophilicity and receptor affinity, while the target compound lacks aromatic substituents .
Pharmacological and Functional Comparisons
- Receptor Interactions: Betahistine exhibits dual activity at histamine receptors (H1R agonism, H3R antagonism), promoting vasodilation and vestibular regulation . BD1008 targets sigma receptors, with antagonism linked to antipsychotic and neuroprotective effects . The target compound’s pharmacological profile is less defined but may interact with adrenergic or dopaminergic systems due to structural similarities to known ligands .
Physicochemical Properties :
- Polarity : Betahistine (pyridine) is more polar than pyrrolidine-based compounds, affecting blood-brain barrier penetration .
- Dipole Moments : Aza-Michael adducts with sulfonyl groups (e.g., ’s compound) exhibit high dipole moments (~5.23 D), while the target compound’s dipole is likely lower due to the absence of sulfonyl groups .
- Solubility : The target compound’s pyrrolidine and N-methyl groups enhance water solubility compared to aryl-substituted analogues like BD1008 .
Computational and Crystallographic Insights
- DFT Studies : The target compound’s charge distribution likely mirrors pyrrolidine-based analogues, with nitrogen atoms acting as hydrogen-bond acceptors. Sulfonyl-containing derivatives show localized negative charges on oxygen (–0.95 e) and sulfur (+2.21 e) .
- Hirshfeld Analysis : Molecular packing in related compounds is dominated by H...H (48.6%) and O...H (16.8%) interactions, suggesting weak van der Waals forces and moderate hydrogen bonding .
Biological Activity
N-methyl-2-(1-methylpyrrolidin-2-yl)ethanamine, also known as (S)-2-(1-methylpyrrolidin-2-yl)ethanamine, is a chiral compound that has garnered attention in various fields of biological research due to its structural characteristics and potential therapeutic applications. This article provides an overview of its biological activity, mechanisms of action, and relevant studies.
Structural Characteristics
- Molecular Formula : C₈H₁₈N₂
- Molecular Weight : Approximately 142.25 g/mol
- Structural Features : The compound features a pyrrolidine ring and an ethylamine side chain, contributing to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly:
- Dopaminergic System : The compound has been studied for its potential effects on dopamine receptors, suggesting a role in modulating dopaminergic signaling pathways.
- Serotonergic System : Research indicates that it may also interact with serotonin receptors, which could influence mood and anxiety-related behaviors.
The compound's mechanism involves binding to specific receptors or enzymes, thereby modulating their activity and leading to various biological effects.
Biological Activities
This compound exhibits several notable biological activities:
- Neurotransmitter Modulation : It has been shown to influence neurotransmitter release and uptake, particularly in the central nervous system (CNS).
- Antitumor Activity : Preliminary studies suggest potential antitumor properties, making it a candidate for further investigation in cancer therapy.
- Antimicrobial Effects : There are indications that the compound may possess antimicrobial properties, warranting exploration in infectious disease contexts.
Case Studies and Experimental Evidence
- Neuropharmacological Studies : A study evaluating the effects of this compound on animal models indicated significant alterations in behavior consistent with dopaminergic modulation, suggesting potential applications in treating disorders like schizophrenia and depression .
- Cancer Research : In vitro assays demonstrated that the compound inhibited the proliferation of certain cancer cell lines, indicating a possible mechanism involving apoptosis induction .
- Antimicrobial Activity : Research found that this compound exhibited inhibitory effects against various bacterial strains, highlighting its potential as a lead compound in antibiotic development .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| (R)-2-(1-Methylpyrrolidin-2-yl)ethanamine | C₈H₁₈N₂ | Enantiomer with potentially different biological activity |
| 1-Methylpyrrolidine | C₅H₁₁N | Lacks the ethylamine side chain; simpler structure |
| 4-Aminobutyric acid | C₄H₉NO₂ | Primarily acts as a neurotransmitter |
Q & A
Q. What are the optimal synthetic routes for N-methyl-2-(1-methylpyrrolidin-2-yl)ethanamine, and how do reaction conditions influence yield and purity?
Methodological Answer:
- Synthetic Pathways : The compound can be synthesized via reductive amination of 1-methylpyrrolidine-2-carbaldehyde with N-methylethanamine under hydrogenation conditions, or through coupling reactions using reagents like HATU (1-
-1H-1,2,3-triazolo
pyridinium 3-oxid hexafluorophosphate) and DIEA (N,N-diisopropylethylamine) to form amide intermediates, followed by reduction . - Critical Parameters :
- Temperature : Maintain 0–25°C during coupling to minimize side reactions.
- pH : Neutral to slightly basic conditions (pH 7–8) stabilize amine intermediates.
- Purification : Use column chromatography (e.g., 5% MeOH in DCM with 1% NH4OH) to isolate the product, achieving >95% purity .
- Analytical Validation : Confirm structure via <sup>1</sup>H NMR (DMSO-d6: δ 1.25–1.90 ppm for pyrrolidine protons) and high-resolution mass spectrometry (HRMS) .
Q. Which analytical techniques are most reliable for characterizing this compound and its impurities?
Methodological Answer:
-
Primary Techniques :
-
Impurity Profiling : Identify by-products like N-methyl-2-(pyridin-2-yl)ethanamine (common in amine synthesis) using reference standards (e.g., Betahistine Impurity C) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?
Methodological Answer:
- Source Analysis : Discrepancies often arise from:
- Impurity Interference : Trace amounts of N-ethyl analogs (e.g., N-ethyl-2-(4-methoxyphenyl)-N-(2-pyrrolidin-1-ylethyl)ethanamine) may exhibit off-target effects. Validate purity via LC-MS .
- Assay Variability : Standardize in vitro assays (e.g., receptor binding using 5-HT1A transfected cells) with controls like WAY-100635 .
- Case Study : A 2024 study found that derivatives with a 1-methylpyrrolidine moiety showed 10× higher 5-HT1A affinity than piperidine analogs, but conflicting data arose from improper storage (compound degradation under light). Recommendations: Store at -20°C in amber vials .
Q. What computational and structural biology approaches are effective for studying the compound’s mechanism of action?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with 5-HT1A receptors. Key findings:
- X-ray Crystallography : Co-crystallize with receptors using SHELX software for refinement (e.g., SHELXL for high-resolution data) .
- MD Simulations : Perform 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .
Q. How can researchers design derivatives to enhance selectivity for neurological targets?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
